molecular formula C14H8N2O4 B3032567 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 239807-67-1

1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B3032567
CAS No.: 239807-67-1
M. Wt: 268.22 g/mol
InChI Key: GBXDDZNYIUMDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heparanase Inhibition

1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acids have been identified as potent inhibitors of heparanase, an endo-beta-glucuronidase. Compounds in this class, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, demonstrate significant heparanase inhibitory activity and selectivity over human beta-glucuronidase. These compounds also exhibit anti-angiogenic effects, which could be valuable in developing novel therapeutic agents (Courtney et al., 2004).

Chemical Synthesis and Structural Analysis

Reactions involving secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid lead to the formation of angular and linear isoindole diones. This includes the synthesis of angular isoindole-6,12-dione derivatives and their characterization through X-ray structural analysis (Vasilin et al., 2015). Similarly, domino reactions have been used to synthesize previously unknown compounds in this chemical class, including benzothieno[2,3-c]pyridines and dihydro[1]benzothieno[2',3':3,4]pyrido[2,1-a]isoindol-5(7 H)-ones (Tolkunov et al., 2012).

Organotin Carboxylates Synthesis

These compounds have been utilized in the synthesis of organotin carboxylates. For instance, di(p-methylphenyl) oxide with 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid and related acids produced novel organotin carboxylates with unique structural properties, demonstrating potential in antitumor activities and fluorescence studies (Xiao et al., 2019).

Future Directions

The future directions for research on your compound would likely involve further exploration of its potential biological activities and therapeutic implications .

Biochemical Analysis

Biochemical Properties

1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating their activity and affecting cellular redox states . Additionally, its interaction with proteins involved in signal transduction pathways can lead to alterations in cellular responses to external stimuli .

Cellular Effects

The effects of 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid on cells are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid can alter the expression of genes involved in apoptosis, leading to changes in cell survival rates . Its impact on cellular metabolism includes modulation of metabolic fluxes and alterations in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, this compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular resilience to oxidative stress . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where specific dosage ranges result in distinct biological outcomes . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Properties

IUPAC Name

1,3-dioxo-2-pyridin-3-ylisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-12-10-4-3-8(14(19)20)6-11(10)13(18)16(12)9-2-1-5-15-7-9/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXDDZNYIUMDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354525
Record name 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239807-67-1
Record name 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.